molecular formula C12H20ClNO B3085810 (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride CAS No. 1158320-22-9

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085810
CAS No.: 1158320-22-9
M. Wt: 229.74 g/mol
InChI Key: YNOKZDWSGDSVQO-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a sec-butyl (butan-2-yl) group and a benzyl moiety substituted with a methoxy group at the ortho position of the aromatic ring. Such compounds are typically used as pharmaceutical intermediates, fine chemicals, or research tools in medicinal chemistry .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3;/h5-8,10,13H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOKZDWSGDSVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-amine with 2-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of arylalkylamine hydrochlorides are highly sensitive to substituent variations on the aromatic ring and alkyl chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine HCl 2-Cl, 6-F C₁₁H₁₆Cl₂FN 252.16 1158622-32-2 High-purity API intermediate
(Butan-2-yl)[(4-methylphenyl)methyl]amine HCl 4-CH₃ C₁₂H₂₀ClN 213.75 1049678-12-7 Pharma intermediates, R&D
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine HCl 4-OCH₃ (via propenyl chain) C₁₄H₂₂ClNO 255.78 1240590-86-6 Organic building blocks
(Butan-2-yl)[(3-chlorophenyl)methyl]amine HCl 3-Cl C₁₁H₁₇Cl₂N 234.17 Not specified Industrial/research chemical
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine HCl 2-OCH₂C₆H₅ C₁₈H₂₄ClNO 313.84 676153-54-1 Synthesis intermediate
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (e.g., 2-chloro-6-fluoro analog) increase molecular polarity and may enhance binding affinity to certain receptors due to electronegativity .

Steric Effects :

  • Bulky substituents like benzyloxy (e.g., 2-benzyloxy analog) may hinder molecular flexibility, impacting receptor interactions .
  • The propenyl chain in the 4-methoxyphenylprop-2-en-1-yl derivative introduces conformational rigidity, which could influence stereoselective activity .

Stability and Handling

  • Storage Conditions : Most analogs require standard storage (room temperature, dry environment), though specifics are often proprietary .
  • Safety Data : While toxicity data are absent in the evidence, hydrochloride salts of similar amines typically necessitate handling under controlled conditions to prevent inhalation or dermal exposure .

Biological Activity

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a butan-2-yl group linked to a 2-methoxyphenylmethylamine moiety, positions it as a valuable tool for studying various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉ClN
  • Molecular Weight : Approximately 229.74 g/mol
  • Structural Features : The compound features a butan-2-yl group and a 2-methoxyphenylmethylamine moiety, contributing to its unique biological properties.

The biological activity of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride primarily involves its interaction with specific receptors and enzymes. It has been shown to selectively bind to the 5-HT₂C serotonin receptor , which plays a crucial role in mood regulation and appetite control. The binding affinity for this receptor suggests potential applications in treating mood disorders and obesity-related conditions.

Interaction with Serotonin Receptors

  • 5-HT₂C Receptor : This receptor subtype is implicated in various physiological processes. The compound's agonistic activity at this receptor indicates its potential to modulate neurotransmitter systems, which could be beneficial in pharmacological contexts.

Biological Activity

Research indicates several biological activities associated with (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although further research is needed to confirm these effects.
  • Anticancer Potential : Investigations into the compound's anticancer properties are ongoing, with initial findings indicating possible efficacy against certain cancer cell lines.

Case Studies and Research Findings

  • Serotonin Receptor Studies :
    • A study demonstrated that (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride acts as a selective agonist for the 5-HT₂C receptor, enhancing serotonin signaling pathways. This finding supports its potential use in developing treatments for depression and anxiety disorders.
  • Pharmacological Evaluations :
    • In pharmacological evaluations, the compound was tested for its ability to influence food intake and body weight in animal models. Results indicated a significant reduction in food consumption, highlighting its potential application in obesity management.
  • Synthesis and Structure-Activity Relationship Studies :
    • The synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride has been optimized through various organic reactions. Structure-activity relationship studies have shown that modifications to the phenyl ring can enhance receptor selectivity and potency.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
(2-Methoxyphenyl)methylamine hydrochlorideC₁₂H₁₇ClNLacks butan-2-yl group; different pharmacological profile
(Butan-1-yl)[(3-methoxyphenyl)methyl]amineC₁₃H₁₉NODifferent alkane chain; altered receptor interactions
(Butan-2-yl)[(4-methoxyphenyl)methyl]amineC₁₂H₁₉ClNSimilar structure; varying side chain impacts on activity

This comparative analysis highlights how variations in side chains or functional groups can significantly influence biological activity and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride
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(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.